molecular formula C27H28N2O6S2 B2498214 1,4-Bis[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methylpiperazine CAS No. 459182-87-7

1,4-Bis[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methylpiperazine

Cat. No.: B2498214
CAS No.: 459182-87-7
M. Wt: 540.65
InChI Key: SOUNCZPLOHEKRR-UHFFFAOYSA-N
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Description

1,4-Bis[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methylpiperazine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two methoxynaphthalenesulfonyl groups attached to a methylpiperazine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Properties

IUPAC Name

1,4-bis[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O6S2/c1-19-18-28(36(30,31)26-10-6-20-14-24(34-2)8-4-22(20)16-26)12-13-29(19)37(32,33)27-11-7-21-15-25(35-3)9-5-23(21)17-27/h4-11,14-17,19H,12-13,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUNCZPLOHEKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)OC)S(=O)(=O)C4=CC5=C(C=C4)C=C(C=C5)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methylpiperazine typically involves multi-step organic reactions. One common method includes the sulfonylation of 6-methoxynaphthalene with sulfonyl chloride to form 6-methoxynaphthalenesulfonyl chloride. This intermediate is then reacted with 2-methylpiperazine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 1,4-Bis[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methylpiperazine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups yields quinones, while reduction of the sulfonyl groups produces thiols.

Scientific Research Applications

1,4-Bis[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Bis[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the methoxynaphthalene moieties can engage in π-π stacking interactions with aromatic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-naphthyl propanamide derivatives: These compounds share the methoxynaphthalene moiety and exhibit similar chemical reactivity.

    Naphthalene sulfonyl derivatives: Compounds with sulfonyl groups attached to a naphthalene ring, showing comparable reactivity and applications.

Uniqueness

1,4-Bis[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methylpiperazine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry.

Biological Activity

1,4-Bis[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methylpiperazine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of 1,4-Bis[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methylpiperazine typically involves the reaction of 6-methoxynaphthalene sulfonyl chloride with 2-methylpiperazine. The reaction conditions often include the use of organic solvents and bases to facilitate the formation of the sulfonamide linkage.

Antimicrobial Activity

Research indicates that compounds containing piperazine moieties exhibit significant antimicrobial properties. A study demonstrated that various piperazine derivatives showed moderate to excellent antimicrobial activity against a range of bacterial strains. The structure-activity relationship (SAR) highlights that modifications on the piperazine ring can enhance efficacy against specific pathogens .

Table 1: Antimicrobial Activity of Piperazine Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)
Compound AE. coli15
Compound BS. aureus20
Compound CP. aeruginosa18

Antitumor Activity

In vitro studies have indicated that 1,4-Bis[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methylpiperazine exhibits promising antitumor activity against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The compound's mechanism appears to involve the modulation of cell signaling pathways that regulate apoptosis and cell proliferation .

Table 2: Antitumor Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A5495.0Induction of apoptosis
HepG23.5Inhibition of cell proliferation

Case Studies

  • Study on Antimicrobial Properties : A comprehensive evaluation was conducted on a series of piperazine derivatives, including those with methoxynaphthalene substituents. The study reported that compounds with electron-donating groups exhibited enhanced activity against Gram-positive bacteria compared to their counterparts with electron-withdrawing groups .
  • Antitumor Mechanism Investigation : Another study focused on the antitumor mechanisms of similar piperazine derivatives. It was found that these compounds could inhibit the NF-kB pathway, leading to reduced tumor growth in xenograft models .

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